molecular formula C12H15NO3S B2813940 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 749920-11-4

2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No. B2813940
CAS RN: 749920-11-4
M. Wt: 253.32
InChI Key: YNYRLYNQNUZPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that compounds of similar structure can be synthesized using Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamoyl group attached to a dimethylphenyl group, which is further linked to a sulfanyl group and an acetic acid group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.288±0.06 g/cm3 and a predicted boiling point of 463.6±45.0 °C . Other physical and chemical properties such as melting point and flash point are not available .

Scientific Research Applications

Chemiluminescence Applications

Research by Watanabe et al. (2010) delved into the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrate stability at room temperature and exhibit moderate to weak light emission under specific conditions, suggesting potential applications in chemiluminescence-based assays and imaging technologies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antibacterial and Enzymatic Inhibition

Siddiqui et al. (2014) focused on the synthesis, pharmacological evaluation, and molecular docking studies of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These derivatives exhibited significant antibacterial activity against various strains and moderate inhibition of α-chymotrypsin enzyme, indicating their potential in developing new antibacterial agents and enzyme inhibitors (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Molecular Complexes and Structural Analysis

The research by Jasinski et al. (2009) on the crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid reveals detailed insights into molecular interactions and packing, demonstrating the importance of structural analysis in understanding the properties and potential applications of sulfur-containing compounds in materials science and crystal engineering (Jasinski, Butcher, Swamy, Narayana, Sarojini, & Yathirajan, 2009).

properties

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-3-4-10(9(2)5-8)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYRLYNQNUZPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.